![molecular formula C5H3Br2NO B159629 2,4-Dibromopyridin-3-ol CAS No. 129611-31-0](/img/structure/B159629.png)
2,4-Dibromopyridin-3-ol
Overview
Description
Synthesis Analysis
The synthesis of substituted pyridines with diverse functional groups has been reported . This includes a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .
Molecular Structure Analysis
The molecular structure of 2,4-Dibromopyridin-3-ol is represented by the InChI code 1S/C5H3Br2NO/c6-3-1-2-8-5 (7)4 (3)9/h1-2,9H . The molecular weight of the compound is 252.89 g/mol .
Chemical Reactions Analysis
Reactions of pyridin-2-ol, pyridin-3-ol, and pyridin-4-ol with pentafluoro- and pentachloropyridines have been reported . Pyridin-4-ol yields product of attack at the nitrogen atom, while pyridin-3-ol reacts at the oxygen atom . Pyridin-2-ol reacts as an ambident nucleophile, providing a mixture of products arising from attack at both the oxygen and the nitrogen atoms .
Physical And Chemical Properties Analysis
2,4-Dibromopyridin-3-ol is a white to beige crystalline powder. It is soluble in water, alcohol, and ether.
Scientific Research Applications
Synthesis of Heterocyclic Compounds
2,4-Dibromopyridin-3-ol: serves as a precursor in the synthesis of 1H-Pyrazolo[3,4-b]pyridines , which are heterocyclic compounds with potential biomedical applications . These compounds are structurally similar to purine bases and have been used to create a wide range of structures targeting various biological activities.
Advanced Oxidation Processes (AOPs)
In environmental science, 2,4-Dibromopyridin-3-ol is studied for its degradation properties through advanced oxidation processes . AOPs are used to degrade organic compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) , and 2,4-Dibromopyridin-3-ol could be a model compound for studying these processes.
Biological Activity
The compound’s derivatives are analyzed for their biological activity, particularly as they relate to the structural similarity with adenine and guanine . This makes them valuable in research for developing new pharmaceuticals and understanding biological processes.
Safety and Hazards
properties
IUPAC Name |
2,4-dibromopyridin-3-ol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3Br2NO/c6-3-1-2-8-5(7)4(3)9/h1-2,9H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SONCJGPRIRDRFC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C(=C1Br)O)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3Br2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30562005 | |
Record name | 2,4-Dibromopyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
252.89 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dibromopyridin-3-ol | |
CAS RN |
129611-31-0 | |
Record name | 2,4-Dibromopyridin-3-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30562005 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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